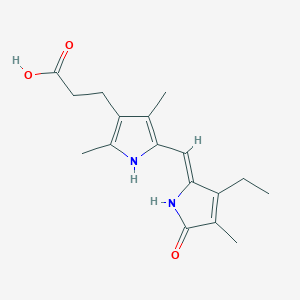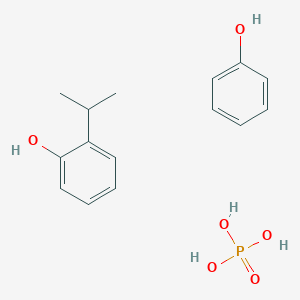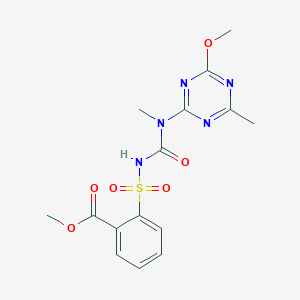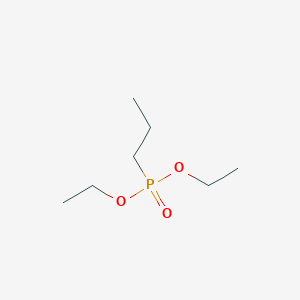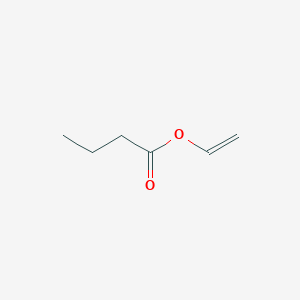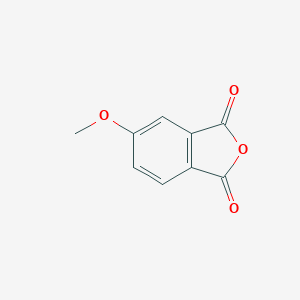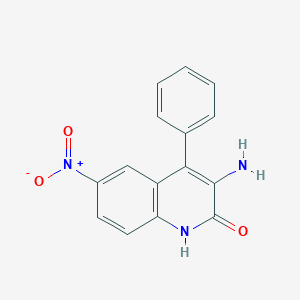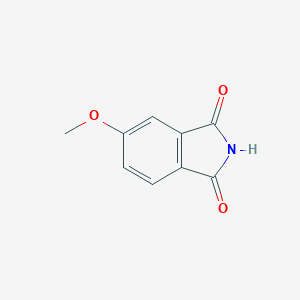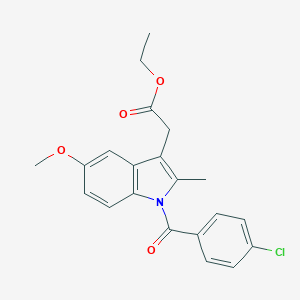
インドメタシンエチルエステル
概要
説明
Indomethacin ethyl ester is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is synthesized by esterifying indomethacin with ethanol. Indomethacin ethyl ester retains the anti-inflammatory properties of its parent compound but is designed to reduce gastrointestinal side effects commonly associated with indomethacin .
科学的研究の応用
Indomethacin ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory properties and potential to reduce gastrointestinal side effects.
Medicine: Explored as a safer alternative to indomethacin for treating inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Target of Action
Indomethacin Ethyl Ester, like its parent compound Indomethacin, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Indomethacin Ethyl Ester exerts its therapeutic effects by inhibiting the COX enzymes . This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing the production of these inflammatory mediators . The ester derivatives of Indomethacin have been found to be active against both COX-2 and COX-1 enzymes .
Biochemical Pathways
The primary biochemical pathway affected by Indomethacin Ethyl Ester is the Arachidonic Acid (AA) pathway . By inhibiting the COX enzymes, Indomethacin Ethyl Ester prevents the conversion of AA into prostaglandins and thromboxanes . This results in a decrease in these mediators, leading to a reduction in inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of Indomethacin Ethyl Ester, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influence its bioavailability. While specific ADME properties for Indomethacin Ethyl Ester are not readily available, it’s known that peak Indomethacin concentration in synovial fluid occurs approximately 1–1.5 h after peak plasma concentration and is about 25% of these in plasma .
Result of Action
The inhibition of prostaglandin synthesis by Indomethacin Ethyl Ester leads to a reduction in inflammation, pain, and fever . In animal models, it has been shown to reduce joint inflammation and promote recovery of the microstructure of the synovial membrane and articular cartilage .
生化学分析
Biochemical Properties
Indomethacin Ethyl Ester interacts with various enzymes and proteins in biochemical reactions. It is synthesized by condensing indomethacin with an equimolar quantity of an appropriate alcoholic compound . It has been found to be active against COX-2 and COX-1 enzymes, exhibiting 62.0 and 12.9% inhibition, respectively .
Cellular Effects
Indomethacin Ethyl Ester influences cell function by blocking prostaglandin synthesis, thus reducing and eliminating many inflammatory conditions in patients . It impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Indomethacin Ethyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the biosynthesis of prostaglandins by preventing binding of the substrate, arachidonic acid, to the active site of the enzyme cyclooxygenase (COX) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indomethacin ethyl ester involves the esterification of indomethacin with ethanol. The reaction is typically carried out in an anhydrous environment using dichloromethane as a solvent. The process requires the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods: In an industrial setting, the synthesis of indomethacin ethyl ester follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Indomethacin ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield indomethacin and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Hydrolysis: Indomethacin and ethanol.
Oxidation: Aldehydes or acids derived from the methoxy group.
Substitution: Various substituted indomethacin ethyl ester derivatives.
類似化合物との比較
Indomethacin: The parent compound, known for its potent anti-inflammatory effects but associated with gastrointestinal side effects.
Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Ibuprofen: A widely used NSAID with a different mechanism of action and side effect profile.
Uniqueness: Indomethacin ethyl ester is unique in its design to retain the therapeutic benefits of indomethacin while minimizing gastrointestinal side effects. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIRSVPTDJIIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167697 | |
| Record name | Indomethacin ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16401-99-3 | |
| Record name | Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16401-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indomethacin ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOMETHACIN ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AON0U1UBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indomethacin ethyl ester exert its effects in the body?
A1: Indomethacin ethyl ester itself doesn't directly interact with targets in the body. It acts as a prodrug, undergoing rapid hydrolysis in vivo to convert into its active form, indomethacin [, ]. Indomethacin is a potent cyclooxygenase (COX) inhibitor, primarily targeting COX-2, an enzyme involved in inflammation and pain pathways [, ]. By inhibiting COX-2, indomethacin reduces the production of prostaglandins, signaling molecules that contribute to inflammation, pain, and fever.
Q2: What is the structural difference between indomethacin and indomethacin ethyl ester?
A2: Indomethacin ethyl ester is structurally similar to indomethacin but contains an ethyl ester group attached to its carboxylic acid moiety. This modification improves its lipophilicity, potentially enhancing its absorption and bioavailability [, ].
Q3: How does the formulation of indomethacin ethyl ester affect its delivery and efficacy?
A3: Research indicates that encapsulating indomethacin ethyl ester in lipid-core nanocapsules (LNCs) offers significant advantages for its delivery and efficacy [, , ]. These LNCs, composed of a triglyceride oil core, a poly(epsilon-caprolactone) polymer wall, and stabilized by polysorbate 80, act as a protective carrier system [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


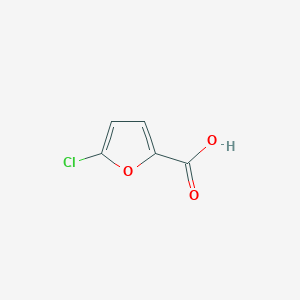
![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
